

Comparative Technical Guide: 4-Methoxyquinolin-2-amine vs. 4-Hydroxyquinolin-2-amine

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Compound of Interest

Compound Name: 4-Methoxyquinolin-2-amine

CAS No.: 42712-65-2

Cat. No.: B1623848

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Executive Summary: The "Locked" vs. The "Chameleon"

In the landscape of quinoline-based drug discovery, **4-Methoxyquinolin-2-amine** and 4-Hydroxyquinolin-2-amine represent two chemically distinct tools derived from the same scaffold. While they share the 2-aminoquinoline core, their behavior at the 4-position dictates divergent physicochemical and biological profiles.

- **4-Methoxyquinolin-2-amine** is the "Locked" variant. The O-methylation prevents tautomerization, fixing the aromatic structure. It offers superior lipophilicity, membrane permeability, and stable fluorescence, making it an ideal probe or hydrophobic pharmacophore.
- 4-Hydroxyquinolin-2-amine is the "Chameleon". It exists in a dynamic tautomeric equilibrium with 2-amino-4-quinolone. This duality allows it to act as a versatile hydrogen bond

donor/acceptor in enzyme active sites (e.g., kinases, topoisomerases) but complicates purification and solubility.[1]

This guide provides a rigorous comparison to assist researchers in selecting the optimal scaffold for medicinal chemistry and probe development.

Part 1: Structural Dynamics & Tautomerism

The defining difference between these two compounds is the capacity for proton transfer.

The Tautomeric Equilibrium (4-Hydroxy)

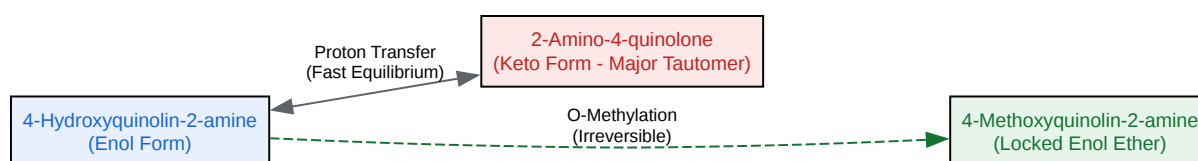
4-Hydroxyquinolin-2-amine does not exist as a static phenol. In solution, it undergoes rapid proton transfer between the oxygen and the ring nitrogen (N1), heavily favoring the 4-quinolone (keto) form in polar solvents and the solid state. This "chameleon" nature allows it to adapt its electrostatic surface to binding pockets but results in high lattice energy and poor solubility.

The Fixed Aromatic System (4-Methoxy)

Methylation of the oxygen "locks" the system into the enol ether form. This forces the pyridine ring to remain aromatic, preventing the formation of the amide-like 4-quinolone structure. This modification significantly lowers the melting point and increases solubility in organic solvents.

Visualization: Tautomeric Pathways

The following diagram illustrates the dynamic equilibrium of the hydroxy variant versus the static nature of the methoxy variant.



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Caption: The 4-hydroxy variant oscillates between enol and keto forms (left), while O-methylation (right) locks the aromatic enol ether structure.[1]

Part 2: Physicochemical Performance Profile

The structural "lock" dramatically alters physical properties. **4-Methoxyquinolin-2-amine** is a superior choice for applications requiring organic solubility or fluorescence, while the 4-Hydroxy variant is suited for aqueous-interface binding.

Property	4-Methoxyquinolin-2-amine	4-Hydroxyquinolin-2-amine
CAS Number	66969-81-1 (Generic)	56972-29-4 (Hydrate)
Molecular Weight	174.20 g/mol	160.17 g/mol
LogP (Lipophilicity)	-1.8 - 2.1 (High Permeability)	-0.5 - 0.9 (Low Permeability)
H-Bond Donors	1 (Exocyclic -NH ₂)	2 (Exocyclic -NH ₂ + Ring -NH/OH)
H-Bond Acceptors	3 (Ring N, -OMe, -NH ₂)	2 (Ring N/O, -NH ₂)
Solubility (Water)	Low (< 1 mg/mL)	Moderate (pH dependent)
Solubility (DCM/EtOAc)	High	Very Low (Insoluble)
Melting Point	~170°C	>300°C (Decomposition)
Fluorescence	High Quantum Yield (Blue/Green)	Weak/Quenched (ESIPT dependent)

Fluorescence Characteristics[3][4][5][6]

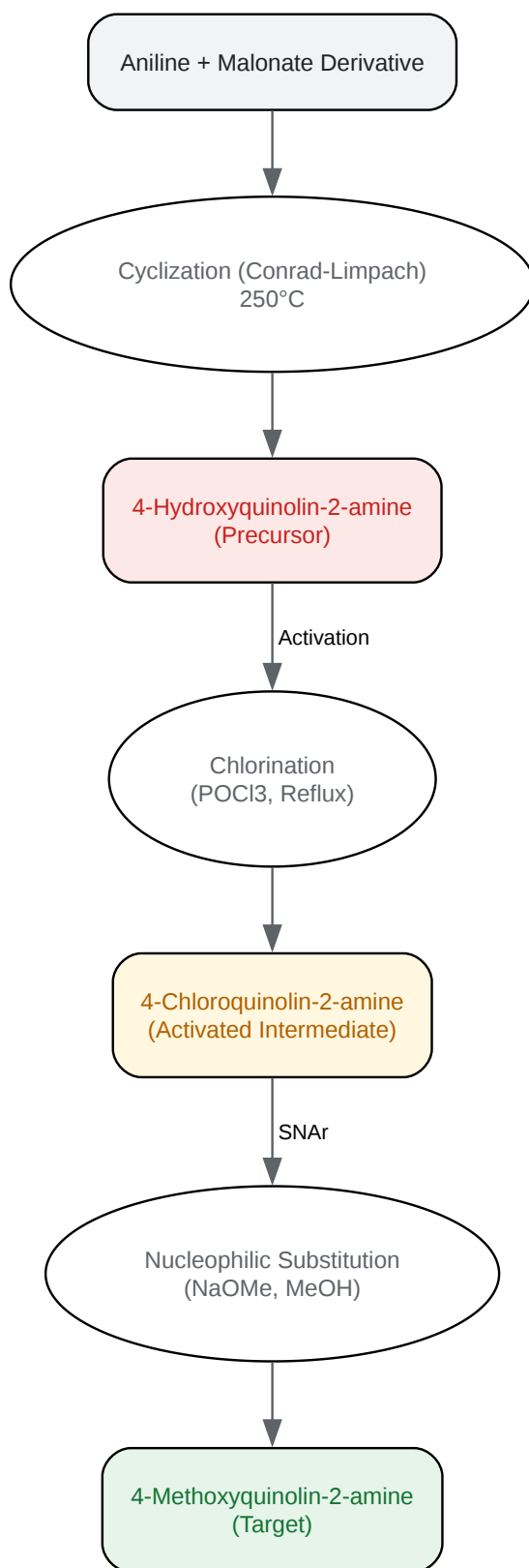
- 4-Methoxy: Exhibits strong fluorescence in aprotic solvents (e.g., acetonitrile, DMSO) due to the electron-donating methoxy group pushing electron density into the conjugated system without non-radiative decay pathways.
- 4-Hydroxy: Often exhibits weak fluorescence or dual-emission due to Excited-State Intramolecular Proton Transfer (ESIPT). The proton on the oxygen (or nitrogen) can shift upon excitation, quenching the signal or shifting the Stokes shift unpredictably.

Part 3: Synthetic Accessibility & Reactivity

The synthesis of the 4-methoxy derivative typically proceeds through the 4-hydroxy (or 4-chloro) intermediate.

Synthetic Workflow

The most robust route involves the Conrad-Limpach synthesis to generate the 4-hydroxy core, followed by activation with POCl_3 and nucleophilic displacement with methoxide. Direct O-methylation of the 4-hydroxy compound is possible but often yields N-methylated byproducts (4-quinolones) due to the tautomeric equilibrium.



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Caption: Step-wise synthesis from aniline precursors. The 4-hydroxy intermediate is activated via chlorination to ensure regioselective 4-methoxy formation.

Part 4: Experimental Protocols

Synthesis of 4-Hydroxyquinolin-2-amine (Precursor)

Note: Direct synthesis often yields the 2-hydroxy-4-amino isomer depending on conditions. The protocol below targets the 2-amino-4-hydroxy scaffold via isatoic anhydride.

- Reagents: Isatoic anhydride (1.0 eq), Ethyl cyanoacetate (1.1 eq), NaOH (1.1 eq), Dioxane/Water.[1]
- Procedure:
 - Dissolve isatoic anhydride in dioxane.
 - Add ethyl cyanoacetate and NaOH solution dropwise.
 - Reflux for 4 hours. The CO₂ evolution indicates decarboxylation.
 - Cool to room temperature and acidify with HCl to pH 4-5.
 - Workup: Filter the precipitate. This is often the cyano-intermediate. Hydrolyze with H₂SO₄ if necessary to yield the 2-amino-4-hydroxyquinoline.
 - Purification: Recrystallize from DMF/Ethanol. Solid will be high-melting (>300°C).[1]

Synthesis of 4-Methoxyquinolin-2-amine (from 4-Chloro)

Prerequisite: Convert 4-hydroxy to 4-chloro using POCl₃ (Standard Protocol).

- Reagents: 4-Chloroquinolin-2-amine (1.0 eq), Sodium Methoxide (NaOMe, 5.0 eq), Dry Methanol.
- Procedure:
 - Step 1: Dissolve 4-chloroquinolin-2-amine in dry methanol in a round-bottom flask under N₂ atmosphere.

- Step 2: Add NaOMe solution (25% in MeOH) slowly.
- Step 3: Reflux the mixture for 12–16 hours. Monitor by TLC (DCM:MeOH 95:5).[1] The starting material ($R_f \sim 0.6$) should disappear, and a new polar spot ($R_f \sim 0.4$) should appear.[1][2][3]
- Step 4: Quench by pouring onto ice-water.
- Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na_2SO_4 , and concentrate.
- Purification: Flash column chromatography (Hexane:EtOAc gradient).[1]
- Validation: ^1H NMR should show a singlet at ~ 4.0 ppm (3H) for the methoxy group.[1]

Part 5: Biological Interface & Application

Binding Modes

- 4-Hydroxy (Donor/Acceptor): Mimics the xanthine or guanine base pairing.[1] It binds tightly to pockets containing Asp/Glu residues (acceptors) or backbone amides (donors).[1] Critical for: Kinase hinge binding, Bacterial DNA gyrase inhibition.
- 4-Methoxy (Acceptor Only): The methyl group sterically blocks the donor site.[1] It is used to probe the "size" of the hydrophobic pocket. If activity is retained after methylation, the H-bond donor was likely not essential for binding.

Pharmacokinetics (PK)

- Permeability: 4-Methoxy derivatives show 5-10x higher passive permeability in PAMPA assays due to the capped polar surface area (PSA).
- Metabolism: The 4-OMe group is a site for metabolic "soft spots" (O-demethylation by CYP450s), reverting it to the 4-hydroxy form in vivo. This must be considered during lead optimization.

References

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